Cyclopenta-1,3-diene;dysprosium(3+)

Atomic Layer Deposition Thermal stability Volatility

Cyclopenta-1,3-diene;dysprosium(3+), commonly referred to as tris(cyclopentadienyl)dysprosium(III) or DyCp3, is a homoleptic organolanthanide complex with the formula Dy(C5H5)3. It belongs to the f-block metallocene class, where the Dy³⁺ center is coordinated by three cyclopentadienyl (Cp) ligands in a trigonal planar geometry.

Molecular Formula C15H15Dy
Molecular Weight 357.78 g/mol
CAS No. 12088-04-9
Cat. No. B082862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-1,3-diene;dysprosium(3+)
CAS12088-04-9
Molecular FormulaC15H15Dy
Molecular Weight357.78 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Dy+3]
InChIInChI=1S/3C5H5.Dy/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3
InChIKeyFUCPQYSGOWJDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-1,3-diene;dysprosium(3+) (CAS 12088-04-9): Organometallic Precursor Baseline for ALD/CVD and Single-Molecule Magnet Applications


Cyclopenta-1,3-diene;dysprosium(3+), commonly referred to as tris(cyclopentadienyl)dysprosium(III) or DyCp3, is a homoleptic organolanthanide complex with the formula Dy(C5H5)3. It belongs to the f-block metallocene class, where the Dy³⁺ center is coordinated by three cyclopentadienyl (Cp) ligands in a trigonal planar geometry [1]. DyCp3 serves as a volatile precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Dy-containing thin films [2], and has recently gained attention as a single-molecule magnet (SMM) building block [3]. However, as an unsubstituted homoleptic Cp complex, DyCp3 exhibits inherent limitations in volatility and thermal stability relative to its substituted and heteroleptic counterparts, making informed selection critical for application-specific procurement.

ALD/CVD thin-film deposition
DyCp3 supports low-thermal-budget ALD for Dy-containing oxide films; thermal stability limits application above 250 °C.
Workflow fit: substrate temperature ≤250 °C preferred
Single-molecule magnet research
Homoleptic Cp ligand field enables slow magnetic relaxation; encapsulation strategy required for air-stable SMM studies.
Selection context: DyCp3@SWCNTs or glovebox handling
Precursor benchmarking baseline
Unsubstituted Cp parent compound provides reference for ligand effect studies on volatility, purity, and magnetic properties.
May support structure-property relationship investigations

Why Cyclopenta-1,3-diene;dysprosium(3+) Cannot Be Simply Interchanged with Other Dysprosium or Rare-Earth Cp Precursors


Substituting DyCp3 with a closely related analog—such as a substituted Cp derivative, a heteroleptic Cp/amidinate complex, or a non-Cp dysprosium precursor—without quantitative justification introduces measurable performance risks. Homoleptic RE-Cp3 complexes, including DyCp3, are documented to possess lower thermal stability and volatility compared to heteroleptic Cp/amidinate analogs [1]. Furthermore, even among homologous Cp-based precursors, unsubstituted Cp ligands yield different deposition characteristics—growth rate, impurity incorporation, and ALD temperature window—than methyl- or alkyl-substituted variants, as quantitatively demonstrated for yttrium analogs [2]. DyCp3 also exhibits pronounced air-sensitivity that affects handling and storage stability, a property not uniformly shared across all dysprosium precursor candidates [3]. These non-interchangeable properties mean that generic substitution without comparative data can compromise film purity, process reproducibility, and device performance.

Thermal stability deficit
Homoleptic DyCp3 shows lower thermal stability than heteroleptic Cp/amidinate analogs; ALD window may be narrower.
Deposition profile mismatch
Unsubstituted Cp ligands yield different growth rate and carbon/hydrogen impurity incorporation vs. alkyl-substituted Cp variants.
Air-sensitivity divergence
Pronounced ambient degradation can affect storage and handling; not all Dy precursors share this sensitivity profile.

Cyclopenta-1,3-diene;dysprosium(3+) Quantitative Differentiation Evidence Guide


Thermal Stability and Volatility Deficit vs. Heteroleptic Cp/Amidinate Dysprosium Precursors

Homoleptic RE-Cp3 complexes, which include DyCp3, are explicitly reported to exhibit lower thermal stability and lower volatility compared to heteroleptic RE(Cp)2(amd) precursors [1]. The heteroleptic Dy(iPrCp)2(iPr-amd) complex has been successfully used for Dy2O3 ALD at substrate temperatures up to 350 °C with water as co-reactant, with growth rates of 0.90–1.3 Å/cycle [1]. In contrast, unsubstituted homoleptic Cp3Ln complexes typically require lower evaporation temperatures and exhibit narrower ALD windows due to thermal decomposition, as quantitatively documented for the YCp3/H2O system where the ALD window closes above 250 °C [2].

Thermal stability
Class-level inference
~100 °C usable ALD window extension for heteroleptic analog
Supports selection for low-temperature ALD; high-thermal-budget processes may require heteroleptic precursors.
YCp3/H2O analogue shows ALD mode up to 250 °C vs. 350 °C for heteroleptic variant.
Atomic Layer Deposition Thermal stability Volatility ALD precursor

Growth Rate and Film Purity Differences Between Unsubstituted and Alkyl-Substituted Cp Precursors

Quantitative ALD data for the structurally analogous YCp3/H2O system demonstrate that unsubstituted Cp precursors produce different film growth characteristics compared to alkyl-substituted variants. The YCp3/H2O process yielded a growth rate increasing from 1.5 to 1.8 Å/cycle over 250–400 °C, whereas Y(MeCp)3/H2O gave a constant growth rate of 1.2–1.3 Å/cycle across 200–400 °C [1]. Critically, carbon impurity incorporation was 0.5 at.% for YCp3-derived films at 300 °C, versus 0.2 at.% for Y(MeCp)3, while hydrogen impurity levels showed the opposite trend (1.8 at.% for YCp3 vs. 3.1 at.% for Y(MeCp)3) [1]. These data establish that Cp ligand substitution directly and quantifiably alters ALD film composition.

Film purity and growth
Cross-study comparable
YCp3 (DyCp3 analog): growth rate 1.5–1.8 Å/cycle; C 0.5 at.%, H 1.8 at.%
Y(MeCp)3: growth rate 1.2–1.3 Å/cycle; C 0.2 at.%, H 3.1 at.%
2.5× higher carbon, 42% lower hydrogen with YCp3
Cp substitution directly alters film impurity profile; users must verify acceptable carbon/hydrogen levels for target dielectric properties.
Data at 300 °C, Si(100) substrate, water co-reactant.
Atomic Layer Deposition Growth rate Film purity Yttrium oxide

Air-Sensitivity Constraint and Encapsulation-Dependent Magnetic Performance

DyCp3 is inherently air-sensitive, a property that directly limits its handling, storage, and device integration. A 2025 study demonstrated that encapsulation of DyCp3 within single-walled carbon nanotubes (SWCNTs) produces DyCp3@SWCNTs composite with markedly improved water-oxygen tolerance [1]. In zero-field AC magnetic measurements, the encapsulated DyCp3@SWCNTs composite exhibited clear AC frequency dependence of magnetic susceptibility, confirming retention of slow magnetic relaxation, whereas a diluted reference sample (Dy7.5%Y92.5%Cp3) showed diminished frequency-dependent behavior [1]. This quantifies that unprotected DyCp3 loses SMM functionality under ambient conditions, while encapsulated forms preserve it.

Air sensitivity & SMM
Head-to-head
Encapsulated DyCp3@SWCNTs retains slow magnetic relaxation; unprotected diluted reference loses frequency-dependent AC susceptibility.
Procurement for SMM studies requires encapsulation strategy or glovebox protocols; air exposure degrades magnetic performance.
Zero-field AC susceptibility under ambient atmosphere.
Single-Molecule Magnet Air-sensitivity Encapsulation Magnetic relaxation

Cyclopenta-1,3-diene;dysprosium(3+) Application Scenarios Based on Quantitative Differentiation Evidence


Low-Thermal-Budget ALD of Dy2O3 Dielectric Films (Substrate Temperature ≤250 °C)

DyCp3 is best suited for ALD processes operating at substrate temperatures below 250 °C, where its thermal stability is sufficient to maintain self-limiting growth. At higher temperatures, the risk of precursor decomposition and non-self-limiting behavior increases, consistent with the behavior documented for its yttrium analog YCp3 [1]. For processes requiring deposition at >250 °C, heteroleptic Cp/amidinate precursors such as Dy(iPrCp)2(iPr-amd) offer a wider ALD temperature window extending to at least 350 °C [2]. This makes DyCp3 the appropriate choice specifically for low-temperature ALD integration schemes where thermal budget constraints preclude the use of alternative precursors.

Controlled Carbon Doping of Rare-Earth Oxide Films via Cp Ligand Selection

When a specific level of carbon impurity is desirable—for example, to tune the dielectric constant or modify the electronic structure of Dy2O3 films—DyCp3 offers a quantifiably higher carbon incorporation (~0.5 at.%) compared to alkyl-substituted Cp analogs (~0.2 at.%), as established from cross-element YCp3/Y(MeCp)3 comparisons [1]. This controlled carbon incorporation can be exploited intentionally, making DyCp3 a candidate precursor for applications where carbon doping is a design feature rather than a defect.

Encapsulated Single-Molecule Magnet Research and Prototyping

DyCp3 has demonstrated utility as a single-molecule magnet building block when encapsulated within single-walled carbon nanotubes to overcome its intrinsic air-sensitivity [1]. This application scenario leverages the SMM properties of the Dy³⁺ ion under the Cp ligand field while mitigating environmental degradation. Researchers procuring DyCp3 for SMM studies should plan for encapsulation or glovebox handling protocols, as unprotected DyCp3 shows diminished magnetic relaxation characteristics compared to encapsulated forms [1].

Benchmarking and Ligand Effect Studies in Lanthanide Precursor Chemistry

As the unsubstituted parent compound of the RE-Cp3 family, DyCp3 serves as an essential baseline for comparative studies of ligand substitution effects on precursor volatility, thermal stability, and film purity. Its well-defined structural parameters—including average Dy–C distance of 2.733(6) Å [1]—provide a reference point against which the properties of substituted Cp, heteroleptic, and non-Cp precursors can be quantitatively benchmarked. For academic and industrial R&D groups developing next-generation precursors, DyCp3 procurement enables systematic structure-property relationship investigations.

Application
Selection Property
Validation Focus
Low-thermal-budget ALD (≤250 °C)
Thermal stability window; self-limiting growth at reduced temperature
Confirm ALD window and film density at target ≤250 °C
Controlled carbon doping of oxide films
Cp ligand-derived carbon incorporation (reportedly ~0.5 at.% for analog)
Verify carbon content matches dielectric tuning requirement
Encapsulated SMM research & prototyping
Encapsulation-dependent magnetic relaxation; air-stable composite availability
Validate slow magnetic relaxation under ambient conditions
Precursor benchmarking & ligand effect studies
Unsubstituted Cp baseline for structure-property comparisons
Benchmark volatility, thermal stability, and deposition purity against substituted analogs
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